![molecular formula C16H10BrN3 B14915750 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromophenyl group attached to the pyrazole ring and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate. The final step involves the reaction of this intermediate with benzonitrile under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Reagents like palladium catalysts and ligands are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the bromophenyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Products include more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The bromophenyl and benzonitrile groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)-1H-pyrazole: Similar structure but lacks the benzonitrile group.
4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Contains an amine group instead of the benzonitrile group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine and triazole moiety
Uniqueness
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is unique due to the presence of both the bromophenyl and benzonitrile groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C16H10BrN3 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
4-[5-(4-bromophenyl)-1H-pyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3/c17-14-7-5-13(6-8-14)16-9-15(19-20-16)12-3-1-11(10-18)2-4-12/h1-9H,(H,19,20) |
InChI-Schlüssel |
MDQMSRIFSWBYJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


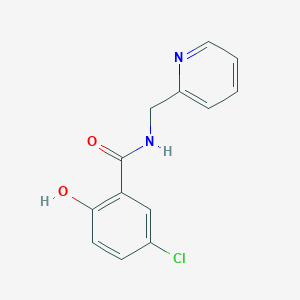
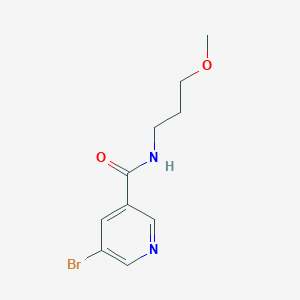
![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)
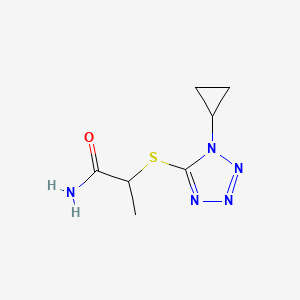

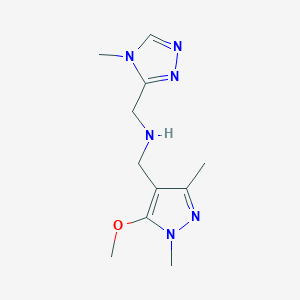

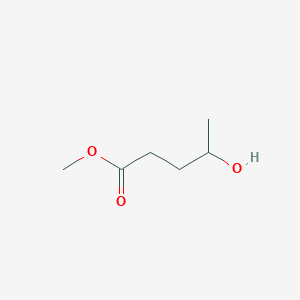
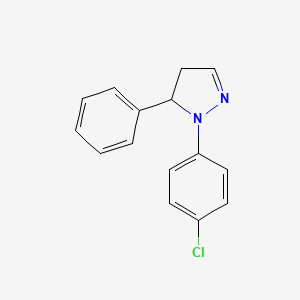



![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)

